2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylacetic acid with quinoline-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing other chemical products
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: This compound shares the 2,4-dichlorophenyl group but has different functional groups and applications.
2,4-dichlorophenylacetic acid: A simpler compound used as a precursor in the synthesis of more complex molecules.
2,4-dichlorophenylmethanol: Another related compound with different functional groups and properties.
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C33H24Cl2N2O5 |
---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H24Cl2N2O5/c34-20-9-12-23(25(35)14-20)28(38)16-42-33(41)24-15-27(36-26-4-2-1-3-22(24)26)17-7-10-21(11-8-17)37-31(39)29-18-5-6-19(13-18)30(29)32(37)40/h1-4,7-12,14-15,18-19,29-30H,5-6,13,16H2 |
InChI Key |
GYXKAXRQYLIOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)OCC(=O)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
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